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Compound of Interest

Compound Name: Cimiracemoside C

Cat. No.: B190804

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

Cimiracemoside C, also identified as Cimicifugoside M, is a naturally occurring triterpene

glycoside isolated from the rhizomes of Cimicifuga racemosa (Black Cohosh). Its CAS number
Is 256925-92-5. This compound is a subject of growing interest within the scientific community
for its potential therapeutic applications, particularly in the management of metabolic disorders.

Chemical and Physical Properties
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Property Value Source
Molecular Formula Css5Hs609 PubChem
Molecular Weight 620.82 g/mol PubChem

(2S,3R,4S,55)-2-
[[(1S,2R,3S,4R,7R,9S,12R,14
S,17R,18R,19R,21R,22S)-2-
hydroxy-22-(2-hydroxypropan-
2-yI)-3,8,8,17,19-pentamethyl-

IUPAC Name PubChem
23,24-
dioxaheptacyclo[19.2.1.01 ,
18,03, 17,04, 1407 , 12012
14)tetracosan-9-ylJoxy]oxane-
3,4,5-triol

Synonyms Cimicifugoside M PubChem

Pharmacological Profile and Mechanism of Action

The primary pharmacological activity of Cimiracemoside C identified to date is its role as an
activator of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor
that plays a central role in regulating metabolic pathways. Activation of AMPK is a key
therapeutic target for the treatment of type 2 diabetes and other metabolic syndromes.

AMPK Activation

Studies involving the Cimicifuga racemosa extract Ze 450, of which Cimiracemoside C is a
known active component, have demonstrated potent AMPK activation in various cell lines,
including HepaRG human hepatoma cells.[1] The activation of AMPK by this extract was
observed to be comparable in magnitude to that of metformin, a widely prescribed antidiabetic
drug.[1]

The activation of AMPK by Cimiracemoside C is believed to initiate a cascade of downstream
signaling events that collectively contribute to improved glucose homeostasis.
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Downstream Effects
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Figure 1: Proposed signaling pathway for Cimiracemoside C-mediated AMPK activation and
downstream metabolic effects.

Effects on Glucose Metabolism

As a consequence of AMPK activation, Cimiracemoside C is implicated in the modulation of
glucose metabolism. In vivo studies using the Ze 450 extract in ob/ob mice, a model for obesity
and type 2 diabetes, have shown significant improvements in several metabolic parameters.
These include a reduction in body weight, lower plasma glucose levels, and improved insulin
sensitivity.[1] These effects are consistent with the known roles of AMPK in promoting glucose
uptake in peripheral tissues and suppressing hepatic glucose production.

While direct quantitative data for purified Cimiracemoside C in these models are not readily
available, its presence as a key active component of the tested extract strongly suggests its
contribution to these antidiabetic effects.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of pure Cimiracemoside C are
not extensively published. However, based on studies of related extracts and general
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pharmacological methods, the following protocols can be adapted.

In Vitro AMPK Activation Assay in HepG2 Cells

This protocol outlines a general method for assessing the activation of AMPK in a human liver
cell line.

e Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM)
supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in
a humidified 5% CO: incubator.

o Cell Seeding: Seed HepG2 cells in 6-well plates at a density that allows for 70-80%
confluency at the time of treatment.

o Treatment: Prepare stock solutions of Cimiracemoside C in a suitable solvent (e.g., DMSO).
Dilute the stock solution to desired final concentrations in serum-free DMEM. Replace the
culture medium with the treatment medium and incubate for a specified period (e.g., 2-24
hours). Include a vehicle control (DMSO) and a positive control (e.g., metformin).

o Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and
lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

e Western Blotting:
o Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
o Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

o Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered
saline with Tween 20 (TBST).

o Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK)
and total AMPK overnight at 4°C.

o Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-
conjugated secondary antibody.

o Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
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+ Data Analysis: Quantify the band intensities using densitometry software. The level of AMPK
activation is determined by the ratio of p-AMPK to total AMPK.
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Figure 2: General experimental workflow for determining AMPK activation in HepG2 cells.

Isolation and Structural Elucidation
Isolation from Cimicifuga racemosa
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Cimiracemoside C is typically isolated from the dried rhizomes of Cimicifuga racemosa. A
general procedure involves:

» Extraction: The powdered plant material is extracted with a suitable solvent, such as
methanol or ethanol.

» Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate
compounds based on their polarity.

» Chromatography: The fraction containing triterpene glycosides is further purified using
chromatographic techniques. High-performance liquid chromatography (HPLC) with a C18
reversed-phase column is a common method for the final purification of Cimiracemoside C.

Structural Elucidation

The chemical structure of Cimiracemoside C has been determined through a combination of
spectroscopic methods:

e Mass Spectrometry (MS): Provides information about the molecular weight and
fragmentation pattern of the molecule.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H-NMR and 13C-NMR are used to
determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques (e.g.,
COSY, HSQC, HMBC) are employed to establish the connectivity of atoms within the
molecule.

Note: Specific, detailed *H-NMR and *3C-NMR spectral data for Cimiracemoside C are not
readily available in the public domain based on the conducted searches.

Pharmacokinetics and ADME Profile

There is currently a lack of published data on the absorption, distribution, metabolism, and
excretion (ADME) of purified Cimiracemoside C. Further research is required to understand its
pharmacokinetic profile, which is essential for its development as a therapeutic agent.

Conclusion and Future Directions

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b190804?utm_src=pdf-body
https://www.benchchem.com/product/b190804?utm_src=pdf-body
https://www.benchchem.com/product/b190804?utm_src=pdf-body
https://www.benchchem.com/product/b190804?utm_src=pdf-body
https://www.benchchem.com/product/b190804?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cimiracemoside C is a promising natural product with demonstrated potential as an activator
of AMPK, suggesting its utility in the management of type 2 diabetes and related metabolic
disorders. The antidiabetic effects observed with Cimicifuga racemosa extracts containing this
compound provide a strong rationale for further investigation.

Future research should focus on:

o Quantitative in vitro and in vivo studies: Determining the precise potency (e.g., ECso) of
purified Cimiracemoside C for AMPK activation and its dose-dependent effects in animal
models of diabetes.

o Detailed Mechanistic Studies: Elucidating the direct molecular target of Cimiracemoside C
and the full signaling cascade downstream of AMPK activation.

o Pharmacokinetic Profiling: Comprehensive ADME studies to understand the bioavailability
and metabolic fate of Cimiracemoside C.

o Toxicology Studies: Assessing the safety profile of the purified compound.

A more complete understanding of these aspects will be critical for the translation of
Cimiracemoside C from a promising lead compound into a potential clinical candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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